Higher Predicted Lipophilicity (LogP) Compared to the 4-Fluoro Analog
The predicted octanol-water partition coefficient (LogP) for (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is 3.39, which is 0.49 log units higher than that of its direct analog, (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine (LogP = 2.9) [1]. This difference indicates a measurably greater lipophilicity for the target compound.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | 3.39 |
| Comparator Or Baseline | (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine (CAS 355815-47-3): 2.9 [2] |
| Quantified Difference | ΔLogP = +0.49 |
| Conditions | Computed property; ACD/Labs Percepta Platform (target compound) and XLogP3 (comparator). |
Why This Matters
Higher lipophilicity is a critical parameter in drug discovery, often correlating with increased passive membrane permeability and potentially enhanced oral absorption or blood-brain barrier penetration, which may be advantageous or disadvantageous depending on the target indication.
- [1] ChemSpider. (2-Fluorobenzyl)-(4-methoxybenzyl)amine. CSID: 679264. Predicted data generated using the ACD/Labs Percepta Platform. View Source
- [2] PubChem. (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. CID 738562. Computed by XLogP3 3.0. View Source
